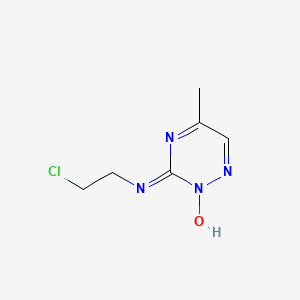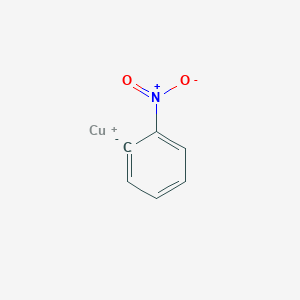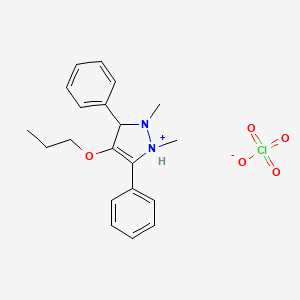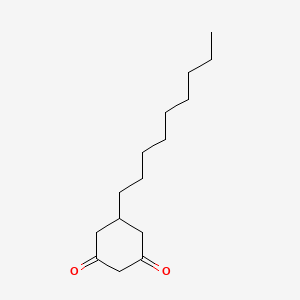
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine is a chemical compound with a unique structure that includes a triazine ring substituted with a chloroethyl group, a hydroxy group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethylamine with 2-hydroxy-5-methyl-1,2,4-triazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are typically fed into a reactor where they undergo the necessary chemical reactions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: The major product is 2-keto-5-methyl-1,2,4-triazin-3-imine.
Reduction: The major product is N-(2-ethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine.
Substitution: The major products depend on the nucleophile used, such as N-(2-azidoethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine or N-(2-thioethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine.
Applications De Recherche Scientifique
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and disruption of cellular processes. This can result in cell death, making it a potential candidate for anticancer therapy. The hydroxy group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with biomolecules.
Comparaison Avec Des Composés Similaires
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine can be compared with other similar compounds such as:
Carmustine (BCNU): Another chloroethyl-containing compound used in cancer therapy.
Lomustine: Similar in structure and used for similar applications.
Fotemustine: A newer drug in the same category under clinical trials.
The uniqueness of this compound lies in its specific substitution pattern on the triazine ring, which may confer distinct biological and chemical properties compared to other compounds in the same class .
Propriétés
Numéro CAS |
61177-98-8 |
|---|---|
Formule moléculaire |
C6H9ClN4O |
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine |
InChI |
InChI=1S/C6H9ClN4O/c1-5-4-9-11(12)6(10-5)8-3-2-7/h4,12H,2-3H2,1H3 |
Clé InChI |
ZAURCFLMNKZXRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NCCCl)N(N=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)





![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)

![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![Bis[(4-chlorophenyl)methyl]-dimethyl-azanium](/img/structure/B14596621.png)
